5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole
Description
Properties
IUPAC Name |
5-(1H-indol-5-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMVHFIUIRJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Scheme
Amidoxime Formation : The precursor amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine.
Coupling with Indole-3-carbaldehyde : The amidoxime intermediate is then reacted with 1H-indole-3-carbaldehyde or its derivatives under catalytic conditions to form the oxadiazole ring fused to the indole structure.
Catalysts and Solvents
Cerium Ammonium Nitrate (CAN) : Used as an effective catalyst to promote the cyclization and ring formation during the synthesis of indole-substituted 1,2,4-oxadiazoles.
Polyethylene Glycol (PEG) : Serves as a solvent medium that facilitates the reaction, providing an environmentally friendly and efficient reaction environment.
Ethanol and Triethylamine : Used in the amidoxime formation step with heating at around 80 °C to ensure completion of the reaction.
Typical Procedure (Adapted from Tekluu et al.)
In a round-bottom flask, benzonitrile derivatives (1.0 mmol), hydroxylamine hydrochloride (0.5 mmol), triethylamine (0.9 mmol), and ethanol (1.5 mL) are mixed and heated at 80 °C with stirring to form the amidoxime intermediate.
After completion (monitored by TLC), the reaction mixture is concentrated to remove ethanol.
To the residue, 1H-indole-3-carbaldehyde (1.2 mmol), CAN (0.5 mmol), and PEG (1.5 mL) are added, and the mixture is stirred at 80 °C until the cyclization is complete.
The reaction mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography using petroleum ether/ethyl acetate as eluents to yield the target this compound.
Analytical Data and Yields
The yields reported for similar indole-substituted oxadiazoles range from moderate to high (up to 83%), with melting points consistent with literature values.
Advantages and Challenges of Current Methods
| Aspect | Description |
|---|---|
| Advantages | - Use of mild reaction conditions (80 °C) - Efficient catalysis by CAN - Environmentally benign solvent PEG - Good yields and straightforward purification |
| Challenges | - Reaction times can be moderate (several hours) - Need for careful control of reaction conditions to avoid side products - Some methods require expensive catalysts or long reaction times (e.g., platinum catalysis) |
Alternative and Emerging Techniques
Microwave-Assisted Synthesis : Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-oxadiazoles, including those linked to indole derivatives.
Superbase-Mediated One-Pot Reactions : The use of NaOH/DMSO superbase systems allows room temperature synthesis with simple purification, potentially adaptable for indole-oxadiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole or oxadiazole rings.
Scientific Research Applications
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural motifs are found in various biologically active molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The indole moiety can also engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent placement, heterocyclic systems, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Notes:
- The trifluoromethyl group in compound 23 increases lipophilicity and metabolic stability, critical for pharmacokinetics.
- Amino-substituted oxadiazoles (e.g., 19a) exhibit enhanced hydrogen-bonding capacity, improving solubility and target affinity.
Spectral and Analytical Data
- IR spectroscopy: NH and NH₂ stretches (3400–3200 cm⁻¹) in amino-oxadiazoles vs. carbonyl peaks (1650–1666 cm⁻¹) in benzamide derivatives.
- HRMS : Used extensively for verifying molecular ions (e.g., compound 23 : m/z 448.0783 (M+H)+).
Biological Activity
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an indole ring with a 1,2,4-oxadiazole moiety. This dual-ring system enhances its potential for interacting with various biological targets. The oxadiazole ring is particularly notable for its ability to modulate enzyme activity and influence cellular pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves the activation of apoptotic pathways and modulation of cell cycle progression .
- IC50 Values : Some derivatives demonstrate IC50 values in the low micromolar range against several cancer types, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Broad-spectrum Activity : It shows effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
Another significant area of biological activity is enzyme inhibition:
- 5-Lipoxygenase (5-LOX) Inhibition : Certain derivatives have been identified as potent inhibitors of the 5-LOX enzyme, which plays a crucial role in inflammatory processes. The most active compounds exhibit IC50 values as low as 18.78 µg/ml .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Molecular Targets : The oxadiazole ring interacts with various enzymes and receptors, potentially leading to the modulation of signaling pathways associated with cancer and inflammation .
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways through mitochondrial signaling .
- Antioxidant Activity : Some studies indicate that derivatives may protect against oxidative stress by enhancing cellular antioxidant defenses, which is particularly relevant in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Cell Lines/Organisms | IC50 Values | References |
|---|---|---|---|
| Anticancer | MCF-7, MEL-8 | Low µM range | |
| Antimicrobial | Various bacterial strains | Variable | |
| 5-LOX Inhibition | In vitro assays | 18.78 µg/ml |
Notable Research Findings
- A study reported that methyl substitution on the indole ring enhances protective effects against oxidative stress in cellular models related to Friedreich's ataxia .
- Another investigation highlighted the potential of oxadiazole-containing compounds as novel therapeutic agents for neurodegenerative disorders by modulating Nrf2 activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of amidoxime intermediates with indole derivatives. Key steps include:
- Step 1 : Reacting hydroxylamine hydrochloride with nitriles in aqueous ethanol under reflux to form amidoximes .
- Step 2 : Condensation with 1H-indole-3-carboxaldehyde using ceric ammonium nitrate (CAN) as a catalyst in polyethylene glycol (PEG) at 80°C .
- Optimization : Yield improvements (e.g., 22–42%) are achieved by adjusting solvents (PEG-400/DMF mixtures), catalysts (CuI for click chemistry), and reaction times (12 hours for cycloaddition) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C/19F NMR : Used to confirm structural integrity, including methyl group positioning on the oxadiazole ring and indole proton environments .
- TLC and FAB-HRMS : TLC with ethyl acetate/hexane (70:30) monitors reaction progress, while FAB-HRMS validates molecular ion peaks (e.g., m/z 260.72 for derivatives) .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- In vitro assays : 5-LOX (5-lipoxygenase) inhibition assays are used to assess anti-inflammatory potential, with IC₅₀ values compared to reference inhibitors like zileuton .
- Dosage : Testing at concentrations ranging from 1–100 μM in enzyme-based systems, with controls for solvent effects (e.g., DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve 5-LOX inhibition?
- Approach : Synthesize analogs with substitutions at the oxadiazole methyl group or indole C3 position. Compare IC₅₀ values and binding affinity via molecular docking.
- Key Findings : Methyl groups at the oxadiazole 3-position enhance steric stabilization in the 5-LOX active site, as shown in derivatives with 42% higher potency than parent compounds .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate using standardized protocols (e.g., recombinant human 5-LOX) and orthogonal assays (e.g., COX-2 selectivity screening) .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., yields 22% vs. 42% in CuI-catalyzed vs. CAN-mediated routes) .
Q. How do solvent and catalyst systems impact the scalability of synthesis?
- Catalyst Comparison : CAN in PEG provides moderate yields (22–42%) but is cost-effective for gram-scale synthesis. Transitioning to microwave-assisted reactions with Pd catalysts may reduce time (3–5 hours vs. 12 hours) but increases cost .
- Solvent Effects : PEG-400 enhances solubility of hydrophobic intermediates, reducing side products compared to DMF .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
